molecular formula C23H20Cl2N2O3 B4231318 N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

Cat. No.: B4231318
M. Wt: 443.3 g/mol
InChI Key: JPLFFVNLURDJJN-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a dichlorophenyl group, a dioxo-phenyl group, and an azatricyclo decyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 2,4-dichloroaniline, phenylacetic acid, and other reagents necessary for forming the azatricyclo decyl structure. The reaction conditions may involve:

    Step 1: Formation of the intermediate by reacting 2,4-dichloroaniline with phenylacetic acid under acidic or basic conditions.

    Step 2: Cyclization reaction to form the azatricyclo decyl structure, which may require specific catalysts and temperature control.

    Step 3: Final acylation step to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O3/c24-14-6-7-18(17(25)10-14)26-19(28)11-27-22(29)20-13-8-15(12-4-2-1-3-5-12)16(9-13)21(20)23(27)30/h1-7,10,13,15-16,20-21H,8-9,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLFFVNLURDJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide
Reactant of Route 6
N-(2,4-dichlorophenyl)-2-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)acetamide

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